

# An In-depth Technical Guide to 2-Methoxypyrazine: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxypyrazine

Cat. No.: B1294637

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies related to **2-Methoxypyrazine** (CAS No: 3149-28-8). A key aroma compound, **2-Methoxypyrazine** is of significant interest in the food, beverage, and fragrance industries, and its derivatives are explored for various biological activities.

## Chemical Identity and Structure

**2-Methoxypyrazine** is an aromatic heterocyclic compound.<sup>[1][2]</sup> The structure consists of a pyrazine ring substituted with a methoxy group at the C-2 position.

Identifier	Value
IUPAC Name	2-methoxypyrazine[1]
Synonyms	Methoxypyrazine, Pyrazine, methoxy-[1][3]
CAS Number	3149-28-8
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O
Molecular Weight	110.11 g/mol
InChI	InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3
InChIKey	WKSXRWSOSLGSTN-UHFFFAOYSA-N
SMILES	<chem>COC1=NC=CN=C1</chem>

## Physicochemical Properties

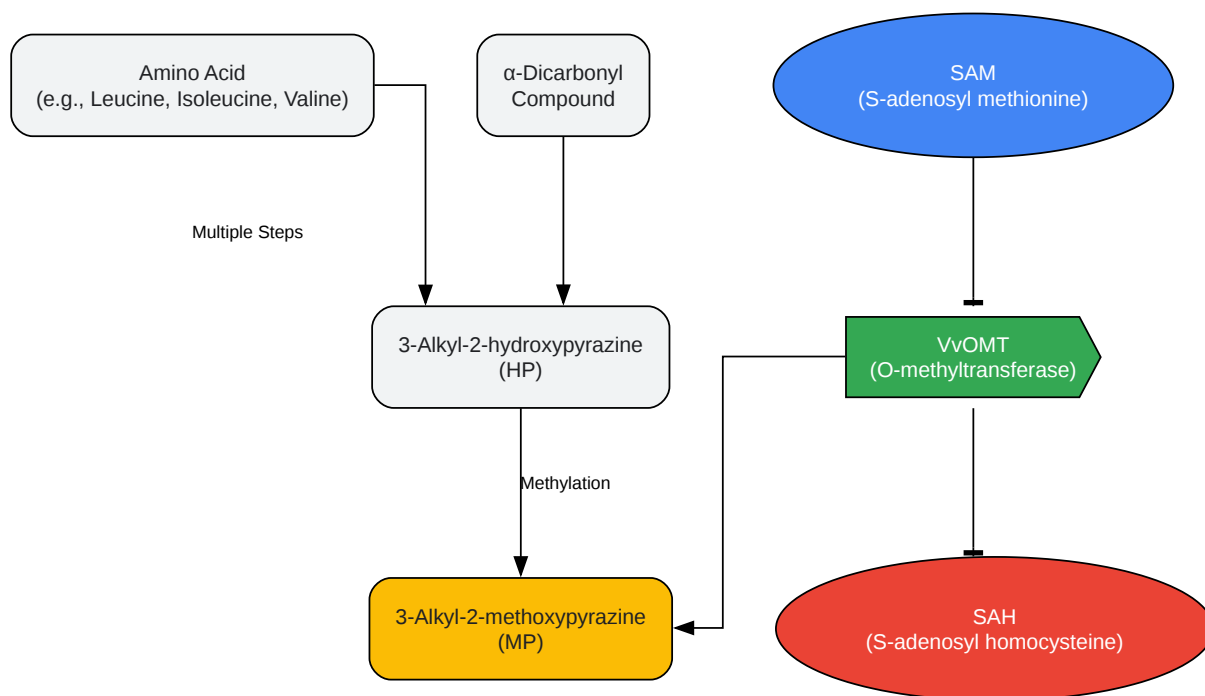
**2-Methoxypyrazine** is a colorless to light yellow liquid recognized for its distinctive nutty, cocoa-like odor at high concentrations and a green, herbaceous aroma, often associated with bell peppers, at lower concentrations. This dual aromatic character makes it a significant component in the flavor profile of various foods and beverages, notably in Sauvignon Blanc and Cabernet Sauvignon wines.

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	60-61 °C at 29 mmHg
Density	1.14 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	1.509
Flash Point	46 °C (114.8 °F) - closed cup
Solubility	Miscible with water and organic solvents; soluble in oils
Odor Threshold	700 ppb in water
LogP	0.73

## Synthesis and Biosynthesis

Chemical Synthesis: **2-Methoxypyrazine** can be prepared from 2-hydroxypyrazine through various routes, often involving methylation. One common laboratory method involves the reaction of 2-hydroxypyrazine with a methylating agent like sodium methanolate.

Biosynthesis: In nature, particularly in grapes, the biosynthesis of alkyl-methoxypyrazines is a subject of ongoing research. The proposed pathway involves the transformation of 3-alkyl-2-hydroxypyrazines into their corresponding methoxypyrazines. This final step is catalyzed by O-methyltransferase (OMT) enzymes, which use S-adenosyl-L-methionine (SAM) as a methyl group donor.



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Proposed Biosynthesis Pathway of Alkyl-Methoxypyrazines.

## Experimental Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the trace analysis of **2-methoxypyrazine** in complex matrices like wine. Headspace solid-phase microextraction (HS-SPME) is commonly used for sample preparation due to the compound's volatility.

Methodology for Wine Analysis:

- Internal Standard: Prepare a standard solution of a deuterated analog (e.g., 2-methoxy-d3-3-isobutylpyrazine) for isotope dilution analysis.

- Sample Preparation (HS-SPME):
  - Place a 5-10 mL wine sample into a 20 mL headspace vial.
  - Add NaCl to saturate the solution and enhance the volatility of the analyte.
  - Spike the sample with the internal standard.
  - Seal the vial and place it in an autosampler with an agitator and thermostat.
  - Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-60 min) at a controlled temperature (e.g., 40-60°C) to adsorb volatile compounds.
- GC-MS Analysis:
  - Injection: Thermally desorb the trapped analytes from the SPME fiber in the hot GC inlet.
  - Separation: Use a capillary column (e.g., DB-WAX or equivalent) with a suitable temperature program to separate the compounds.
  - Detection: Employ a mass spectrometer, often a triple quadrupole (MS/MS), for sensitive and selective detection. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for quantification. Key ions for **2-methoxypyrazine** would be monitored.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **2-methoxypyrazine**.

Methodology for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of pure **2-methoxypyrazine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For  $^1\text{H}$  NMR, typical parameters include a  $30^\circ$  pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the raw data.
  - Perform phase and baseline corrections.
  - Reference the spectra to the TMS signal at 0.00 ppm. The characteristic peaks for the methoxy group and the pyrazine ring protons can then be identified and integrated.

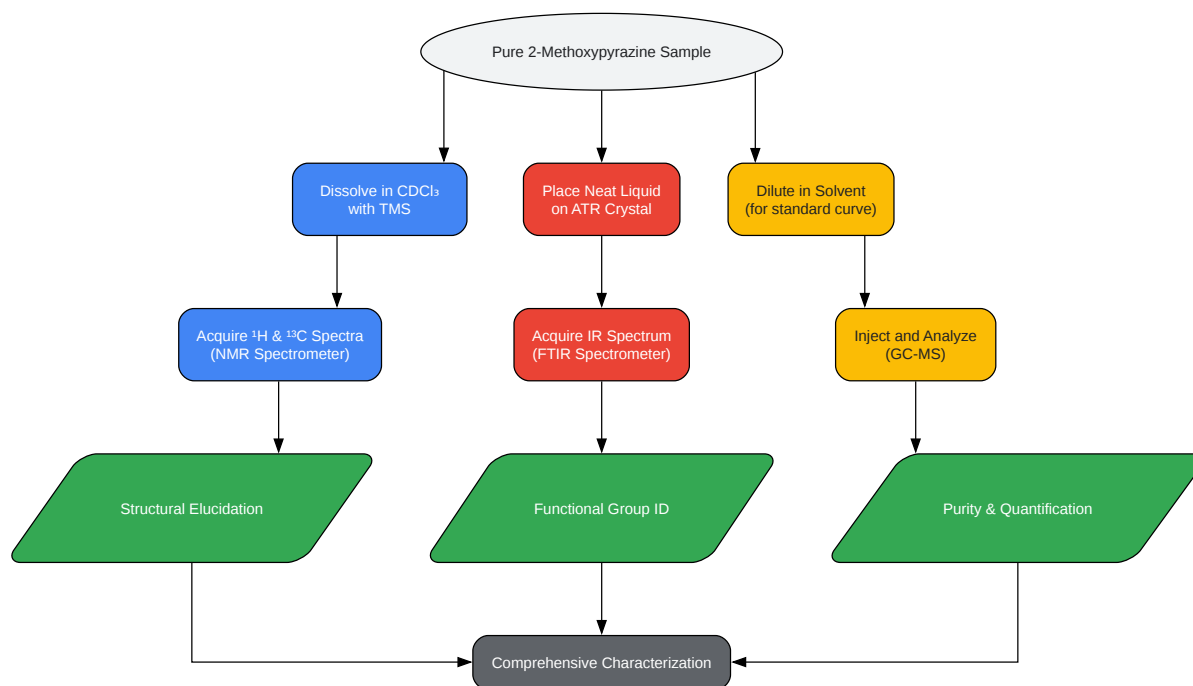
## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and the molecular fingerprint of the compound.

Methodology using Attenuated Total Reflectance (ATR):

- Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ , as well as any instrument-related signals.
- Sample Application: Place a small drop of neat **2-methoxypyrazine** liquid directly onto the ATR crystal, ensuring it is fully covered.
- Data Acquisition:
  - Acquire the sample spectrum over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:

- The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) will show characteristic absorption bands for C-H, C=N, C=C, and C-O bonds present in the molecule. Aromatic C-H stretching is typically observed around  $3030\text{ cm}^{-1}$ , while C=N and C=C stretching vibrations appear in the  $1450\text{-}1600\text{ cm}^{-1}$  region.



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## Experimental Workflow for Chemical Characterization.

## Safety and Handling

**2-Methoxypyrazine** is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation.

- Hazard Codes: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
- Precautionary Measures:
  - Keep away from heat, sparks, and open flames.
  - Wear protective gloves, clothing, and eye/face protection.
  - Use in a well-ventilated area.
  - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is room temperature.

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## References

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- 3. agilent.com [agilent.com]



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)